molecular formula C6H10 B036725 1-Methylcyclopentene CAS No. 693-89-0

1-Methylcyclopentene

Cat. No. B036725
CAS RN: 693-89-0
M. Wt: 82.14 g/mol
InChI Key: ATQUFXWBVZUTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylcyclopentene is a cyclic hydrocarbon, part of the cycloalkene family, which consists of a cyclopentene ring substituted with a methyl group. Its study spans various chemical disciplines, including organic synthesis, physical chemistry, and materials science, due to its unique structure and reactivity.

Synthesis Analysis

The synthesis of 1-methylcyclopentene can be approached through several methods. One common pathway involves the isomerization and dehydrogenation of methylene cyclopentane on platinum surfaces, showcasing the molecule's ability to undergo structural transformations under specific conditions (Morales & Zaera, 2006).

Molecular Structure Analysis

The molecular structure of 1-methylcyclopentene is characterized by its five-membered ring, which impacts its chemical reactivity and physical properties. Studies on related compounds have utilized NMR and X-ray crystallography to elucidate their structures, providing insights into the conformational preferences of substituted cyclopentenes (Arnason et al., 2002).

Chemical Reactions and Properties

1-Methylcyclopentene participates in various chemical reactions, including isomerization and dehydrogenation, which are crucial for understanding its reactivity. The presence of the methyl group influences its reaction pathways, as seen in studies where 1-methylcyclopentene is transformed into more complex structures through reactions on metal surfaces or with specific reagents (Morales & Zaera, 2006).

Physical Properties Analysis

The physical properties of 1-methylcyclopentene, such as boiling point, melting point, and solubility, are influenced by its molecular structure. Its cyclic nature and substitution pattern affect its phase behavior and interactions with solvents and other compounds. Detailed studies on similar compounds provide comparative data that help in understanding the physical characteristics of 1-methylcyclopentene (Durig et al., 1978).

Chemical Properties Analysis

The chemical properties of 1-methylcyclopentene, including acidity, basicity, and reactivity towards various reagents, are central to its applications in synthesis and industry. Research has explored its behavior in complex chemical environments, revealing the effects of the methyl substitution on its reactivity and stability (Olah et al., 1967).

Scientific Research Applications

1. Study of Substituents on Methylenecyclopentane and 1-Methylcyclopentene System

  • Summary of Application : This study investigated the geometry optimizations, orbital energies (HOMO-LUMO), and relative stabilities of methylene cyclopentane and 1-methylcyclopentene using DFT calculations .
  • Methods of Application : The study involved the use of DFT calculations to investigate the geometry optimizations, orbital energies, and relative stabilities of methylene cyclopentane and 1-methylcyclopentene .
  • Results or Outcomes : It was found that 1-methylcyclopentene is more stable than methylenecyclopentane isomer with an enthalpy value H=18.518 kJ/mol .

2. Synthesis of Alkenyl Carbenium Ions and Hydrogenation of Olefins

  • Summary of Application : 1-Methylcyclopentene is used as a probe molecule in the synthesis of alkenyl carbenium ions via adsorption on zeolite Y. It is also used as a model olefin compound in the kinetic study of hydrogenation of olefins using various catalytic systems .
  • Methods of Application : The application involves the use of 1-Methylcyclopentene as a probe molecule in the synthesis of alkenyl carbenium ions via adsorption on zeolite Y. It is also used in the kinetic study of hydrogenation of olefins using various catalytic systems .
  • Results or Outcomes : The specific results or outcomes of these applications are not provided in the sources .

3. Effect of Substituents on Methylenecyclopentane and 1-Methylcyclopentene System

  • Summary of Application : This study investigated the effect of substituents X (F, OH, CH 3, NH 2, CN, NO 2, CHO and CF 3) on the relative stabilities of methylene cyclopentane and 1-methylcyclopentene .
  • Methods of Application : The study involved the use of DFT calculations to investigate the effect of substituents X on the relative stabilities of these two tautomers .
  • Results or Outcomes : The results showed that the stability of both isomers is increased by all substitutes .

4. Thermochemistry of 1-Methylcyclopentene

  • Summary of Application : The thermochemistry of 1-Methylcyclopentene was studied, including its gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, gas phase ion energetics data, IR Spectrum, and mass spectrum (electron ionization) .
  • Methods of Application : Various methods were used to study the thermochemistry of 1-Methylcyclopentene, including gas phase thermochemistry, condensed phase thermochemistry, phase change data, reaction thermochemistry, gas phase ion energetics, IR Spectrum, and mass spectrum (electron ionization) .
  • Results or Outcomes : The specific results or outcomes of these applications are not provided in the source .

5. Meta-analysis of the effects of 1-Methylcyclopropene (1-MCP) treatment on climacteric fruit ripening

  • Summary of Application : 1-Methylcyclopropene (1-MCP) is an inhibitor of ethylene perception that is widely used to maintain the quality of several climacteric fruits during storage . This study used meta-analysis to systematically dissect these effects .
  • Methods of Application : The study classified 44 ripening indicators of climacteric fruits into five categories: physiology and biochemistry, quality, enzyme activity, color, and volatiles . Meta-analysis showed that 1-MCP treatment reduced 20 of the 44 indicators by a minimum of 22% and increased 6 indicators by at least 20% .
  • Results or Outcomes : The effects were associated with positive effects on delaying ripening and maintaining quality . Of the seven moderating variables, species, 1-MCP concentration, storage temperature and time had substantial impacts on the responses of fruit to 1-MCP treatment .

6. Mechanism unravelling the effect of 1-Methylcyclopropene (1-MCP) through molecular docking approach and postharvest analysis in papaya

  • Summary of Application : This study used a molecular docking approach to understand the effect of 1-MCP and ethylene in regulating the fruit ripening process in addition to postharvest wet lab experiments .
  • Methods of Application : The study used bioinformatics tools to predict the complete protein structure of ethylene receptors ETR1 and ERS1 . The in-silico approach and postharvest studies reveal that 1-MCP has higher affinity to bind ethylene receptors (less binding energy) than ethylene .
  • Results or Outcomes : The study shows a plausible mechanism at the molecular level for delaying ripening process in papaya fruit which paves way to identify alternative GRAS compounds to extend shelf life of perishables .

Safety And Hazards

1-Methylcyclopentene is highly flammable and may be fatal if swallowed and enters airways . It is recommended to keep away from heat/sparks/open flames/hot surfaces, keep the container tightly closed, and use explosion-proof electrical/ventilating/lighting/equipment .

Future Directions

The establishment of a strategy to get much better control of the catalytic cyclohexene conversion process, namely improving the selectivity towards specific desired high-value products, is of great significance . The exploration of technologies for the production of fuels and value-added chemicals with renewable biomass has drawn a lot of attention .

properties

IUPAC Name

1-methylcyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQUFXWBVZUTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870755
Record name 1-Methylcyclopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcyclopentene

CAS RN

693-89-0, 27476-50-2
Record name 1-Methylcyclopentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylcyclopentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentene, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-METHYLCYCLOPENTENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylcyclopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopentene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYLCYCLOPENTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V03M1DZC9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

With respect to the manner of the hydration reaction, there is no particular limitation; the reaction can be performed in either of continuous and batchwise manners. The hydration reaction is generally performed as follows. Cyclohexene is added to a catalyst slurry comprising a hydration catalyst and water to effect hydration of cyclohexene in a suspension state to obtain a reaction mixture comprising an aqueous phase comprised of the catalyst slurry and an oil phase comprised of cyclohexanol produced and the cyclohexene remaining unreacted. The oil phase is phase-separated from the aqueous phase, and provided to a separation step. The aqueous phase containing the hydration catalyst can be recycled as the catalyst slurry to the reactor. In the hydration reaction, a small amount of methylcyclopentene is generally formed as a by-product as well as cyclohexanol as the desired intermediate. The oil phase, which contains the cyclohexanol, the methylcyclopentene and the cyclohexene, is separated into a high boiling point component containing cyclohexanol and a low boiling point component containing cyclohexene by a customary method, such as distillation. If desired, the separated cyclohexanol can be further subjected to treatment for isolation, thereby obtaining a cyclohexanol having a desired purity. In such a case, it is preferred that the obtained cyclohexanol has a purity of 99% or more. In general, it is preferred that the unreacted cyclohexene which is separated from cyclohexanol is subjected to treatment for isolation so as to obtain cyclohexene having a desired purity, followed by recycling thereof to the reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.